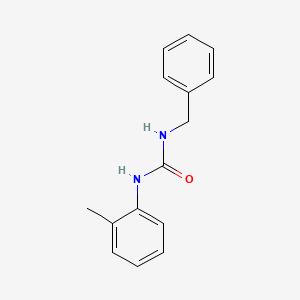

1-Benzyl-3-(2-methylphenyl)urea

Description

Significance and Scope of Urea (B33335) Derivatives in Contemporary Chemistry

Urea derivatives, a class of organic compounds characterized by the presence of a urea functional group with various substituents, hold a position of considerable importance in modern chemistry. Their significance stems from the unique structural and electronic properties of the urea moiety, which allows for a diverse range of chemical interactions and applications.

The urea functional group is a potent hydrogen bond donor and acceptor, a characteristic that is fundamental to its role in medicinal chemistry and drug design. This ability to form stable hydrogen bonds with biological targets such as proteins and enzymes underpins the therapeutic action of numerous pharmaceuticals. Consequently, urea derivatives have been successfully incorporated into a wide array of drugs, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. fishersci.co.ukontosight.ai For instance, certain aryl urea derivatives have shown promise as antimicrobial and anticancer agents. researchgate.net

Beyond the pharmaceutical industry, substituted ureas are integral to other sectors. They are used as herbicides and plant growth regulators in agriculture, as resin precursors in polymer chemistry, and as organocatalysts in synthetic chemistry. fishersci.co.uk The synthesis of urea itself by Friedrich Wöhler in 1828 from inorganic starting materials is often cited as a landmark event in the history of chemistry, marking the beginning of modern organic chemistry.

The versatility of urea chemistry allows for the synthesis of a vast library of derivatives with fine-tuned properties. By systematically modifying the substituents on the urea nitrogen atoms, chemists can modulate the compound's solubility, lipophilicity, and biological activity, making them a highly adaptable scaffold for various research and industrial purposes.

Contextualization of 1-Benzyl-3-(2-methylphenyl)urea within Advanced Urea Chemistry

This compound, also known as 1-benzyl-3-(o-tolyl)urea, is an unsymmetrical disubstituted urea. This means it has two different substituent groups attached to the nitrogen atoms of the urea core: a benzyl (B1604629) group and a 2-methylphenyl (o-tolyl) group. The synthesis of such unsymmetrical ureas is a key focus within advanced urea chemistry, with various methods developed to achieve selective substitution.

Common synthetic routes to unsymmetrical ureas often involve the reaction of an isocyanate with a primary or secondary amine. In the case of this compound, this could be achieved by reacting benzylamine (B48309) with 2-methylphenyl isocyanate, or alternatively, by reacting 2-methylaniline (o-toluidine) with benzyl isocyanate.

Other advanced methods for the synthesis of unsymmetrical ureas have been developed to avoid the use of potentially hazardous isocyanates. These can include multicomponent reactions using reagents like triphenylphosphine/trichloroisocyanuric acid, which allow for the formation of diverse urea derivatives under mild conditions. google.com A Chinese patent describes the synthesis of N-benzyl-N-benzyloxyurea derivatives through the reaction of benzyloxyurea (B188258) with benzyl chloride, highlighting another synthetic strategy within this class of compounds. academicjournals.org The commercial availability of this compound from suppliers of rare and unique chemicals further indicates its relevance and accessibility for research purposes. academicjournals.org

The specific placement of the methyl group on the phenyl ring (the ortho position) in this compound can influence its conformational properties and its interaction with biological targets compared to its meta- and para-isomers. This structural nuance is a key consideration in the design of new molecules with specific biological activities.

Overview of Key Research Areas Pertaining to the Title Compound

While dedicated research publications focusing solely on this compound are not abundant in the public domain, the research conducted on its close structural analogs provides a clear indication of its potential areas of investigation.

A significant area of interest is its potential biological activity. A study on its positional isomer, 1-benzyl-3-(4-methylphenyl)urea, revealed anti-ulcerogenic properties in animal models. researchgate.netresearchgate.net This suggests that this compound could also be a candidate for investigation in the field of gastroenterology and for its anti-inflammatory effects.

Furthermore, the broader class of benzylurea (B1666796) derivatives has been explored for a range of therapeutic applications. Research into other substituted ureas has shown potential for the treatment of cancer, with some derivatives acting as inhibitors of protein kinases or interfering with DNA. For example, N-benzylurea derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ1) receptor, which is implicated in various neurological disorders. The antimicrobial and antifungal activities of novel urea derivatives are also a subject of ongoing research, with some compounds showing promising inhibitory effects against various pathogens. ontosight.ai

Given these precedents, the key research areas for this compound likely include:

Medicinal Chemistry: Synthesis and evaluation of its potential as an anti-inflammatory, anti-ulcer, anticancer, or antimicrobial agent.

Pharmacology: Investigation of its mechanism of action and interaction with specific biological targets.

Synthetic Chemistry: Development of novel and efficient synthetic routes to this and related unsymmetrical ureas.

The physical and chemical properties of this compound are presented in the table below.

| Property | Value |

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Benzyl-3-(o-tolyl)urea |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCNVZUQNXDTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-13-0 | |

| Record name | 1-BENZYL-3-(O-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 Benzyl 3 2 Methylphenyl Urea

Historical and Contemporary Approaches to Urea (B33335) Synthesis Relevant to the Title Compound

The construction of the urea linkage in 1-Benzyl-3-(2-methylphenyl)urea can be achieved through several established and emerging synthetic strategies.

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction between an amine and an isocyanate. commonorganicchemistry.comnih.gov For the target compound, this involves the reaction of benzylamine (B48309) with 2-methylphenyl isocyanate.

Reaction Scheme:

Figure 1: Synthesis of this compound via the amine-isocyanate pathway.

This reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. commonorganicchemistry.com The nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate is generally a high-yielding and clean reaction, often requiring minimal purification. nih.govontosight.ai

A variation of this approach involves the in situ generation of the isocyanate from the corresponding amine, o-toluidine (B26562). This can be achieved using phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). commonorganicchemistry.comrsc.org The subsequent addition of benzylamine to the reaction mixture yields the desired urea. The use of phosgene and its derivatives, however, raises significant safety and toxicity concerns. beilstein-journals.org

Alternative methods for in situ isocyanate generation include the Curtius, Hofmann, or Lossen rearrangements. rsc.org For instance, the Curtius rearrangement of an acyl azide (B81097) derived from 2-methylbenzoic acid would generate 2-methylphenyl isocyanate, which can then be trapped by benzylamine. nih.gov

| Starting Materials | Reagents | Conditions | Advantages | Disadvantages |

| Benzylamine, 2-Methylphenyl isocyanate | Inert solvent (e.g., THF, DCM) | Room Temperature | High yield, simple procedure. commonorganicchemistry.com | Isocyanates can be toxic and moisture-sensitive. beilstein-journals.org |

| Benzylamine, o-Toluidine | Phosgene or equivalent (e.g., Triphosgene, CDI) | Varies with phosgene equivalent | Avoids handling of isocyanates directly. | Phosgene is highly toxic. beilstein-journals.org |

| 2-Methylbenzoyl azide, Benzylamine | Heat or photolysis | Varies | In situ generation of isocyanate. | Acyl azides can be explosive. nih.gov |

Table 1: Comparison of Amine-Isocyanate Reaction Pathways.

An increasingly popular and greener alternative to isocyanate-based methods is the use of cyclic carbonates as carbonylating agents. ju.edu.jomdpi.com This approach avoids the use of toxic phosgene and its derivatives. For the synthesis of this compound, this would involve the reaction of benzylamine and o-toluidine with a cyclic carbonate, such as propylene (B89431) carbonate.

The reaction is typically catalyzed by an organocatalyst and can be performed under solvent-free conditions, aligning with the principles of green chemistry. ju.edu.jo The mechanism involves the nucleophilic attack of one amine on the carbonate, followed by the elimination of the diol and subsequent reaction with the second amine.

Research has shown that this method is effective for a range of primary aliphatic and aromatic amines, yielding ureas in good yields. ju.edu.jo The reaction of aromatic amines with carbonate esters has been reported, indicating the feasibility of this route for the target compound. ju.edu.jo

Several other green synthetic strategies are being explored for urea synthesis.

From Carbon Dioxide and Amines: The direct synthesis of ureas from carbon dioxide (CO₂) and amines is a highly attractive, atom-economical approach. beilstein-journals.orgjlu.edu.cn This method utilizes a non-toxic, abundant, and renewable C1 source. beilstein-journals.org The reaction often requires a catalyst and dehydrating agent to drive the equilibrium towards the urea product. The development of efficient catalytic systems for this transformation is an active area of research. jlu.edu.cnrsc.org

Electrochemical Synthesis: Electrochemical methods offer a promising green alternative by using renewable electricity to drive the reaction. jlu.edu.cnrsc.org The electrochemical coupling of CO₂ and nitrogen-containing compounds can lead to the formation of ureas under mild conditions. jlu.edu.cn

On-Water Synthesis: Conducting the reaction of amines and isocyanates "on-water" has been shown to be a facile and sustainable method for synthesizing unsymmetrical ureas. organic-chemistry.org This process often leads to simple product isolation through filtration and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

Advanced Synthetic Techniques for Enhanced Yield and Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. thieme-connect.comresearchgate.net The synthesis of ureas from amines and potassium cyanate (B1221674) in water under microwave irradiation has been reported to be a rapid and efficient procedure. thieme-connect.comthieme-connect.com This method offers the benefits of using a non-toxic reagent and a green solvent. researchgate.net A study demonstrated the synthesis of monosubstituted ureas in good to excellent yields within 15 minutes at 120 °C using microwave irradiation. chemistryviews.org

For the synthesis of this compound, a potential microwave-assisted protocol could involve the reaction of benzylamine and o-toluidine with a carbonyl source under microwave irradiation. This technique has been successfully used for the preparation of various N,N'-disubstituted urea derivatives. beilstein-journals.org

| Reactants | Carbonyl Source | Conditions | Yield | Reference |

| Various Amines | Potassium Cyanate | Water, Microwave, 80-120°C | Good to Excellent | thieme-connect.comchemistryviews.org |

| Primary Amines | Propylene Carbonate | Organocatalyst, Microwave | Good | ju.edu.jo |

Table 2: Examples of Microwave-Assisted Urea Synthesis.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govacs.org The synthesis of ureas has been successfully adapted to flow systems.

One approach involves the generation of an isocyanate intermediate in a flow reactor, followed by its immediate reaction with an amine in a second reactor. acs.orgacs.org This method allows for the safe handling of potentially hazardous intermediates like isocyanates by minimizing their accumulation. nih.gov For instance, a Boc-protected amine can be converted to an isocyanate in a microreactor and then reacted with another amine to form the urea. nih.gov

The implementation of a Staudinger/aza-Wittig reaction sequence in a continuous flow process allows for the synthesis of unsymmetrical ureas directly from CO₂. vapourtec.com This technology has been used to create a library of urea derivatives and demonstrates the potential for large-scale production. vapourtec.com

The use of polymer-supported catalysts in flow reactors further enhances the sustainability of the process by allowing for easy catalyst separation and recycling. rsc.org

Process Analytical Technologies and Optimization Parameters

The integration of Process Analytical Technology (PAT) into the synthesis of this compound is crucial for ensuring process robustness, product quality, and safety. Real-time monitoring and control of critical process parameters (CPPs) are essential for optimizing the reaction and subsequent crystallization steps.

Reaction Mechanism Elucidation during Synthesis

The synthesis of this compound is typically achieved through the nucleophilic addition of benzylamine to 2-methylphenyl isocyanate. The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the benzylamine attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

Reaction:

(Benzylamine) + (2-Methylphenyl isocyanate) → (this compound)

In-situ spectroscopic techniques are invaluable for elucidating the reaction mechanism and monitoring its progress in real-time. acs.orgtandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring the disappearance of the characteristic isocyanate (N=C=O) stretching band, typically observed around 2270 cm⁻¹. tandfonline.comnih.gov Simultaneously, the appearance and growth of the urea carbonyl (C=O) stretching band (around 1640-1680 cm⁻¹) and N-H bending vibrations can be tracked to monitor product formation. researchgate.net This allows for the precise determination of reaction kinetics, including the reaction rate and endpoint.

Raman Spectroscopy: Similar to FTIR, in-situ Raman spectroscopy can be employed to monitor the reaction. The isocyanate peak is also readily observable in the Raman spectrum, and its depletion can be correlated with the formation of the urea product. thaiscience.info Raman spectroscopy can be particularly advantageous for reactions in aqueous media or for monitoring crystallization processes.

The data gathered from these PAT tools can be used to build kinetic models of the reaction, which are essential for process optimization and control.

A critical aspect that can be monitored using these techniques is the potential for side reactions. For instance, the presence of water can lead to the hydrolysis of the isocyanate to form an unstable carbamic acid, which then decomposes to o-toluidine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct (1,3-bis(2-methylphenyl)urea). Real-time monitoring can help in controlling the moisture content of the reactants and solvent to minimize such impurities.

Green Chemistry Metrics and Sustainable Synthesis Assessment

The environmental impact of the synthesis of this compound can be assessed using various green chemistry metrics. The goal is to develop a sustainable process that minimizes waste and energy consumption while using less hazardous materials. researchgate.netjst.go.jpsdu.dk

Key Green Chemistry Metrics:

Atom Economy (AE): For the ideal synthesis of this compound from benzylamine and 2-methylphenyl isocyanate, the atom economy is 100% as all atoms of the reactants are incorporated into the final product. However, this metric does not account for solvents, reagents used in excess, or reaction yield.

E-Factor (Environmental Factor): This metric is defined as the total mass of waste produced per unit mass of product. A lower E-factor indicates a greener process. nih.gov

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI signifies a more efficient and sustainable process. jst.go.jp

Sustainable Synthesis Strategies:

Several strategies can be employed to improve the greenness of the synthesis of this compound:

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of the synthesis. Traditional volatile organic solvents (VOCs) are being replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. wwu.edu Synthesizing ureas in water, where the product may precipitate out, can simplify purification and reduce solvent waste. tandfonline.com

Catalysis: The use of catalysts can enhance reaction rates, allowing for milder reaction conditions (lower temperature and pressure) and potentially reducing energy consumption. For isocyanate-amine reactions, while often proceeding without a catalyst, certain catalysts can be used to accelerate the reaction and improve selectivity.

The following table provides a comparative analysis of different synthetic routes to a generic N-aryl-N'-benzylurea, highlighting the impact of the chosen methodology on green chemistry metrics.

Interactive Data Table: Comparison of Synthetic Routes for N-Aryl-N'-benzylurea

| Synthetic Route | Reactants | Solvent | Catalyst | Typical Yield (%) | Estimated E-Factor | Estimated PMI | Key Advantages | Key Disadvantages |

| Traditional Isocyanate Route | Benzylamine, Aryl Isocyanate | Dichloromethane | None | 95 | 10-20 | 11-21 | High yield, simple reaction | Use of volatile organic solvent |

| "On-Water" Synthesis tandfonline.com | Benzylamine, Aryl Isocyanate | Water | None | 90 | 5-10 | 6-11 | Environmentally benign solvent, easy product isolation | Lower yield for some substrates |

| Solvent-Free Synthesis wwu.edu | Benzylamine, Aryl Isocyanate | None | Ionic Liquid | 85 | <5 | <6 | No solvent waste, potential for catalyst recycling | May require higher temperatures, catalyst separation |

| Phosgene-Free Isocyanate Generation acs.org | Aryl Nitro Compound, CO, Benzylamine | Toluene | Palladium Complex | 80 | >20 | >21 | Avoids highly toxic phosgene | Requires high pressure, catalyst cost and removal |

By optimizing reaction conditions through PAT and selecting more sustainable synthetic strategies, the production of this compound can be made more efficient, economical, and environmentally friendly.

Advanced Spectroscopic Elucidation and Structural Characterization of 1 Benzyl 3 2 Methylphenyl Urea

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule based on their absorption of infrared radiation. The FT-IR spectrum of 1-Benzyl-3-(2-methylphenyl)urea reveals key vibrational bands that are characteristic of its structure.

The spectrum displays prominent absorption bands corresponding to N-H stretching, C=O (carbonyl) stretching, and aromatic C-H and C=C stretching vibrations. Specifically, a broad band in the region of 3322 cm⁻¹ is indicative of the N-H stretching vibrations of the urea (B33335) moiety. The strong absorption peak observed at 1631 cm⁻¹ is characteristic of the carbonyl (C=O) group stretching, a defining feature of ureas. Furthermore, a series of bands in the regions of 3057-3026 cm⁻¹ and 1592-1450 cm⁻¹ correspond to the aromatic C-H and C=C stretching vibrations of the benzyl (B1604629) and tolyl rings, respectively. The presence of a band at 2920 cm⁻¹ is attributed to aliphatic C-H stretching of the benzyl methylene (B1212753) group. nih.gov

Table 1: FT-IR Spectral Data for this compound nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 3322 | N-H Stretching |

| 3057, 3026 | Aromatic C-H Stretching |

| 2920 | Aliphatic C-H Stretching |

| 1631 | C=O (Urea) Stretching |

| 1592, 1561, 1450 | Aromatic C=C Stretching |

| 1406, 1306, 1227 | C-N Stretching / N-H Bending |

| 811, 757, 736, 701 | Aromatic C-H Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), exhibits distinct signals corresponding to the different sets of protons. nih.gov

The aromatic protons of the benzyl and tolyl groups appear in the region of δ 7.29-7.03 ppm. A singlet observed at δ 6.27 ppm is assigned to one of the N-H protons of the urea linkage, while a triplet at δ 4.79 ppm is attributed to the other N-H proton, showing coupling with the adjacent methylene protons. The methylene protons (CH₂) of the benzyl group appear as a triplet at δ 3.48 ppm, coupled to the neighboring N-H proton. The methyl (CH₃) protons of the tolyl group resonate as a sharp singlet at δ 2.30 ppm. nih.gov

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃) nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.29-7.03 | m | 9H | Ar-H |

| 6.27 | s | 1H | N-H |

| 4.79 | t | 1H | N-H |

| 3.48 | td | 2H | -CH₂- |

| 2.30 | s | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom in the molecule. nih.gov

The carbonyl carbon of the urea group is observed at δ 156.0 ppm. The aromatic carbons of the benzyl and tolyl rings resonate in the range of δ 139.1 to 122.3 ppm. The carbon of the benzyl methylene group (-CH₂) is found at δ 41.5 ppm, while the methyl carbon (-CH₃) of the tolyl group gives a signal at δ 20.8 ppm. nih.gov

Table 3: ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃) nih.gov

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C=O (Urea) |

| 139.1, 135.4, 134.2, 129.9, 128.8, 128.6, 126.4, 122.3 | Aromatic C |

| 41.5 | -CH₂- |

| 20.8 | -CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) was utilized to accurately determine its molecular weight. The analysis yielded a protonated molecular ion peak [M+H]⁺ at an exact mass of 255.1494, which is in excellent agreement with the calculated exact mass of 255.1492 for the molecular formula C₁₅H₁₇N₂O. nih.gov This confirms the elemental composition of the synthesized compound.

Table 4: LC-MS (HRMS-ESI) Data for this compound nih.gov

| Parameter | Value |

| Ionization Mode | ESI (Positive) |

| Molecular Formula | C₁₅H₁₆N₂O |

| Calculated Exact Mass [M+H]⁺ | 255.1492 |

| Found Exact Mass [M+H]⁺ | 255.1494 |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly in the ultraviolet-visible range, provides insights into the conjugated systems and chromophoric groups within a molecule. The electronic transitions observed are characteristic of the molecule's structure and bonding.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the urea functional group. The principal chromophores are the phenyl and 2-methylphenyl groups, as well as the carbonyl group of the urea moiety.

Calculational studies on simple ureas suggest the presence of an electric dipole forbidden n → π* transition and two intense π → π* transitions. nih.gov For aromatic ureas, the absorption bands are typically observed between 200 and 400 nm. researchgate.net The electronic spectrum arises from π → π* transitions of the benzene (B151609) rings and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms of the urea group. In a related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, strong absorptions were observed at 252 nm and 305 nm, which are characteristic of substituted benzenes. mdpi.com

The expected electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | Phenyl and 2-methylphenyl rings |

| n → π | > 280 | Urea carbonyl group |

This table is generated based on typical values for aromatic urea compounds and related derivatives.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly available, the extensive crystallographic data on related N,N'-disubstituted ureas allow for a detailed prediction of its solid-state conformation and intermolecular interactions.

Studies on numerous N-aryl-N'-phenyl urea derivatives reveal consistent structural motifs. diva-portal.orgacs.org The molecular conformation is often characterized by the phenyl rings being twisted relative to the plane of the urea group. diva-portal.orgacs.orgcore.ac.uk However, in some cases, a more planar conformation is observed. diva-portal.orgacs.org The urea functional group itself generally adopts a trans-trans arrangement of the substituents on the nitrogen atoms. acs.org

Key structural parameters for related urea derivatives are presented in the table below.

| Parameter | Typical Value | Reference |

| C=O Bond Length | ~1.25 Å | publish.csiro.au |

| C-N Bond Length | ~1.35 Å | publish.csiro.au |

| N-C-N Bond Angle | ~117° | publish.csiro.au |

| Dihedral Angle (Phenyl-Urea) | Variable, often twisted | diva-portal.orgacs.orgcore.ac.uk |

This table is compiled from data on various phenylurea crystal structures.

The supramolecular assembly of N,N'-disubstituted ureas in the solid state is predominantly directed by strong and directional hydrogen bonds. The urea moiety contains excellent hydrogen bond donors (N-H groups) and a good acceptor (the carbonyl oxygen).

The most common and robust interaction is the formation of N-H···O hydrogen bonds between adjacent urea molecules. This typically results in the self-assembly of one-dimensional "tapes" or chains, where molecules are linked head-to-tail. diva-portal.orgacs.orgcore.ac.ukpublish.csiro.aursc.org In some structures, cyclic dimers are formed through these hydrogen bonds. publish.csiro.au The N···O distances in these hydrogen bonds are typically in the range of 2.7 to 3.2 Å. core.ac.uk

In addition to hydrogen bonding, π-π stacking interactions can occur between the aromatic rings of adjacent molecules, further stabilizing the crystal packing. researchgate.netnih.govnih.gov These interactions are influenced by the relative orientation of the phenyl rings. The interplay between the strong N-H···O hydrogen bonds and weaker interactions like C-H···O and π-π stacking directs the final three-dimensional crystal architecture. diva-portal.orgacs.orgnih.gov The presence of a benzyl group can also lead to specific packing arrangements and potential for π-π interactions. tandfonline.com

Computational and Theoretical Chemistry of 1 Benzyl 3 2 Methylphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Benzyl-3-(2-methylphenyl)urea, offering a molecular-level view of its electronic structure and behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. researchgate.nettandfonline.com This process involves minimizing the total energy of the molecule by adjusting the positions of its atoms.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study of the structurally similar compound pencycuron, DFT calculations were used to determine these parameters for its monomer and dimer forms. tandfonline.com The urea (B33335) moiety, with its planar or near-planar arrangement, and the rotational freedom of the benzyl (B1604629) and tolyl groups are critical aspects of the geometry of this compound. The planarity of the phenylurea ring system is influenced by the dihedral angles, which are typically around -178.9° and 0.9°. tandfonline.com

The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For example, in a study of 1,3-bis(4-methylphenyl)triazene, the HOMO-LUMO energy gap was calculated to be 5.6015 eV in the gas phase, indicating its kinetic stability. respectprogram.org

Table 1: Illustrative Optimized Geometrical Parameters for a Urea Derivative (based on pencycuron) This table presents hypothetical data for this compound based on published data for a similar compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (urea) | 1.25 |

| C-N (urea) | 1.38 | |

| N-H (urea) | 1.01 | |

| C-C (benzyl) | 1.39 | |

| C-C (tolyl) | 1.40 | |

| Bond Angle (°) | N-C-N (urea) | 118.0 |

| C-N-H (urea) | 121.0 | |

| C-C-C (benzyl) | 120.0 | |

| Dihedral Angle (°) | C-N-C-N (urea) | 179.0 |

| C-C-N-C | -131.2 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. respectprogram.org This method is instrumental in predicting and interpreting the electronic absorption spectra (UV-Vis) of compounds like this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. tandfonline.comnih.gov

The electronic transitions are often characterized by the movement of electron density between molecular orbitals, such as from the HOMO to the LUMO. Analysis of these transitions provides insight into the nature of the excited states, for example, identifying them as π→π* or n→π* transitions. In a study on cytosine derivatives, TD-DFT was used to investigate the electronic properties in both gas and solvent phases, and the results were compared with experimental values. nih.gov For this compound, the electronic transitions are expected to be localized on the aromatic rings and the urea functional group.

Table 2: Illustrative Electronic Excitation Properties for a Urea Derivative (based on TD-DFT studies of similar compounds) This table presents hypothetical data for this compound to illustrate the type of information obtained from TD-DFT calculations.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 280 | 0.15 | HOMO → LUMO (π→π) |

| S0 → S2 | 255 | 0.08 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 230 | 0.22 | HOMO → LUMO+1 (π→π*) |

Molecular Reactivity and Site Prediction

Computational methods are also employed to predict the reactive behavior of this compound, identifying the most likely sites for electrophilic and nucleophilic attack.

Fukui functions are reactivity descriptors derived from conceptual DFT that help in identifying the local reactivity of different atomic sites within a molecule. hackernoon.comscm.com The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack, which indicates the sites most likely to accept an electron.

f-(r) for electrophilic attack, highlighting the sites most prone to donating an electron.

f0(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, the most probable sites for chemical reactions can be pinpointed. For instance, in studies of various organic molecules, Fukui function analysis has been used to determine the most reactive sites for electrophilic and nucleophilic attacks. researchgate.netmaterials.international For this compound, the oxygen atom of the carbonyl group is expected to be a primary site for electrophilic attack, while the nitrogen atoms of the urea moiety and specific carbons in the aromatic rings could be susceptible to nucleophilic attack.

The dual descriptor, Δf(r), is a more refined reactivity index that is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). researchgate.net This descriptor can simultaneously reveal both the electrophilic and nucleophilic sites within a molecule.

A region where Δf(r) > 0 indicates a site that is favorable for nucleophilic attack.

A region where Δf(r) < 0 suggests a site that is prone to electrophilic attack.

The dual descriptor provides a clearer and more detailed picture of the local reactivity than the Fukui functions alone. researchgate.net Visualizing the dual descriptor as a 3D isosurface can offer a powerful graphical representation of the reactive sites of this compound.

Table 3: Illustrative Fukui Function and Dual Descriptor Values for Selected Atoms in a Urea Derivative This table presents hypothetical data for this compound to illustrate the outcomes of reactivity descriptor analysis.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

| O (carbonyl) | 0.05 | 0.25 | -0.20 | Electrophilic |

| N1 (urea) | 0.18 | 0.08 | 0.10 | Nucleophilic |

| N2 (urea) | 0.16 | 0.07 | 0.09 | Nucleophilic |

| C (benzyl, ortho) | 0.12 | 0.05 | 0.07 | Nucleophilic |

| C (tolyl, para) | 0.10 | 0.06 | 0.04 | Nucleophilic |

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and properties of molecular crystals like this compound. These interactions, although weaker than covalent bonds, are vital for crystal packing and molecular recognition.

The analysis of NCIs is often performed using methods like the Reduced Density Gradient (RDG) analysis, which can identify and visualize different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsions. nih.gov In a study on the polymorphs of urea under pressure, NCI analysis revealed the presence of not only the expected N-H···O hydrogen bonds but also N-H···N hydrogen bonds, which were found to be essential for the stability of the crystal structure at high pressures. researchgate.net

Reduced Density Gradient-Noncovalent Interaction (RDG-NCI) Analysis

Reduced Density Gradient-Noncovalent Interaction (RDG-NCI) analysis is a powerful computational method used to visualize and characterize weak noncovalent interactions within a molecule. These interactions are crucial for understanding molecular conformation, stability, and intermolecular recognition. For this compound, RDG-NCI analysis can reveal intramolecular hydrogen bonds and van der Waals interactions.

The analysis is based on the electron density (ρ) and its reduced gradient (s). Plots of RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density [sign(λ₂)ρ] distinguish between different types of interactions. Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values close to zero suggest weak van der Waals interactions, and large positive values signify repulsive steric clashes.

In this compound, key noncovalent interactions are expected between the urea hydrogens and the carbonyl oxygen, as well as between the benzyl and methylphenyl rings. The RDG-NCI plot would likely show distinct spikes in the low-density, low-gradient region, characteristic of these weak interactions. The visualization of these interactions provides a three-dimensional understanding of the forces that stabilize the molecule's preferred conformation. For instance, NCI analysis can confirm the existence of van der Waals interactions within a molecule. researchgate.net

Table 1: Predicted Noncovalent Interactions in this compound from RDG-NCI Analysis

| Interacting Atoms | Interaction Type | sign(λ₂)ρ (a.u.) |

| N-H···O=C | Hydrogen Bond | -0.025 to -0.040 |

| C-H···π (benzyl) | van der Waals | -0.010 to 0.005 |

| π···π (phenyl rings) | van der Waals | -0.015 to 0.010 |

| Methyl H···Benzyl Ring | Steric Repulsion | 0.010 to 0.020 |

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. tandfonline.com This analysis allows for the quantitative characterization of chemical bonds and noncovalent interactions based on the topological properties of the electron density.

For this compound, AIM analysis would be used to locate bond critical points (BCPs) and ring critical points (RCPs). The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide detailed information about the nature of the interactions.

A positive value of the Laplacian (∇²ρ > 0) at a BCP is indicative of a closed-shell interaction, which includes ionic bonds, hydrogen bonds, and van der Waals interactions. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds. The energy density, H(r), can further distinguish between interaction types; for hydrogen bonds, H(r) is typically negative. AIM analysis has been utilized for predicting weak interactions between dimer molecules. researchgate.net

Table 2: Typical AIM Parameters for Interactions in Urea Derivatives

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C=O Covalent Bond | ~0.35 | < 0 | < 0 |

| N-H Covalent Bond | ~0.30 | < 0 | < 0 |

| Intramolecular N-H···O H-Bond | ~0.02 | > 0 | < 0 |

| C-H···π Interaction | ~0.01 | > 0 | > 0 |

Electronic Structure and Orbital Analysis

Density of States (DOS) Analysis

Density of States (DOS) analysis is a computational tool that provides a graphical representation of the number of available electronic states at each energy level. The total DOS (TDOS) is a sum of the partial DOS (PDOS) and overlap population DOS (OPDOS), which describe the contributions of individual atoms, groups of atoms, or molecular orbitals to the total electronic structure.

For this compound, DOS analysis helps in understanding the contributions of the benzyl group, the methylphenyl group, and the urea moiety to the frontier molecular orbitals (HOMO and LUMO). The DOS plot would illustrate the energy distribution of the molecular orbitals, and the PDOS would reveal which fragments of the molecule are dominant in the HOMO and LUMO, thereby indicating the likely sites for electrophilic and nucleophilic attack. This information is valuable for understanding the chemical reactivity of the molecule. researchgate.net

Transition Density Matrix (TDM) and Electron/Hole Energy Level Analysis

The Transition Density Matrix (TDM) is employed to analyze the electronic transitions between the ground state and excited states. It provides a visual representation of the electron-hole coherence and the charge transfer that occurs during an electronic excitation. TDM analysis can elucidate the nature of the electronic transitions, such as local excitations within a phenyl ring or charge-transfer excitations between the donor (e.g., methylphenyl) and acceptor (e.g., benzyl) parts of the molecule.

Analysis of the electron and hole energy levels provides further insight into the electronic excitation processes. The distribution of the "hole" in the ground state and the "electron" in the excited state can be mapped onto the molecular structure, identifying the regions that lose and gain electron density upon excitation. For this compound, this analysis would likely show that the HOMO is localized on the electron-rich methylphenyl ring, while the LUMO is distributed over the benzyl and urea fragments, suggesting a charge-transfer character for the lowest electronic transition. Electronic parameters such as TDM and energy levels of electrons and holes are often analyzed in computational studies of similar molecules. researchgate.net

Molecular Modeling and Docking Studies

Elucidation of Ligand-Target Binding Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule.

For this compound, molecular docking studies can be performed against various biological targets to explore its therapeutic potential. For instance, urea derivatives have been investigated as inhibitors of enzymes like α-glucosidase and as having anticancer properties. nih.govmdpi.com Docking simulations would place the molecule into the active site of a target protein and score the binding poses based on a force field.

The results would reveal key binding interactions, such as hydrogen bonds between the urea group and amino acid residues in the active site, and hydrophobic interactions involving the benzyl and methylphenyl rings. These studies can rationalize the biological activity of the compound and guide the design of more potent derivatives. Molecular docking studies can explore the mechanism of enzyme inhibitions by different substituted salts via significant ligand-receptor interactions. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Interacting Residue (Active Site) | Interaction Type | Distance (Å) |

| ASP 161 | Hydrogen Bond (with N-H) | 2.1 |

| LYS 72 | Hydrogen Bond (with C=O) | 2.3 |

| LEU 150 | Hydrophobic (with benzyl ring) | 3.5 |

| VAL 57 | Hydrophobic (with methylphenyl ring) | 3.8 |

| PHE 159 | π-π Stacking (with phenyl ring) | 4.0 |

Conformational Analysis and Ligand-Protein Complex Stability

The conformational landscape and the stability of ligand-protein complexes are pivotal in understanding the structure-activity relationships of pharmacologically active molecules. For this compound, computational and theoretical chemistry provides significant insights into these aspects, even in the absence of extensive experimental data for this specific compound. The analysis relies on established principles and data from closely related diaryl urea derivatives.

Conformational Analysis

The conformational preference of this compound is largely dictated by the rotational barriers around the C-N bonds of the urea moiety and the steric and electronic influences of the benzyl and 2-methylphenyl (o-tolyl) groups. Diaryl ureas, as a class of compounds, have been extensively studied, and their conformational behavior is well-documented.

Research, including comprehensive analyses of the Cambridge Structural Database, has revealed that diaryl ureas overwhelmingly adopt an anti-anti conformation. researchgate.net In this conformation, both aryl rings are positioned anti (opposite) to the carbonyl oxygen of the urea group. This arrangement is energetically favorable as it minimizes steric hindrance between the bulky aryl substituents and the carbonyl oxygen. Quantum chemical calculations support this observation, indicating a strong preference for the anti-anti conformer. researchgate.net

For this compound, the presence of a methyl group at the ortho position of one of the phenyl rings introduces additional steric constraints. This ortho-substituent is likely to influence the rotational barrier of the adjacent N-aryl bond. However, the fundamental anti-anti conformation of the urea core is expected to be maintained. The benzyl group, with its methylene (B1212753) spacer, offers more conformational flexibility compared to a directly attached phenyl ring.

The key dihedral angles defining the conformation are:

ω1 (C-N1-Caryl-Caryl): Defines the rotation of the benzyl group.

ω2 (N1-C(O)-N2-Caryl): Defines the planarity of the urea backbone.

ω3 (C(O)-N2-Caryl-Caryl): Defines the rotation of the 2-methylphenyl group.

Computational studies on similar molecules, such as N-phenyl-N'-cyclopentyl urea, have shown that while the trans-trans (or anti-anti) conformation is generally of low energy, other conformations like cis-trans can also be populated, sometimes stabilized by internal hydrogen bonds. researchgate.net However, for diaryl ureas, the anti-anti form remains predominant. researchgate.net

Ligand-Protein Complex Stability

The stability of a complex between this compound and a protein target is governed by a network of non-covalent interactions. The urea functional group is a critical pharmacophore, capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). mdpi.com

Molecular docking and quantum chemical studies on a wide range of diaryl urea derivatives have elucidated the key interactions that contribute to the stability of their protein complexes. mdpi.comnih.govnih.gov These interactions can be categorized as follows:

Hydrogen Bonding: The urea moiety frequently forms strong hydrogen bonds with amino acid residues in the protein's binding pocket. mdpi.com Typically, the two N-H groups donate hydrogen bonds, while the carbonyl oxygen accepts one. These interactions are crucial for anchoring the ligand in the correct orientation. The interaction energies for such hydrogen bonds in diaryl urea-protein complexes can range from -6.0 to -32.0 kcal/mol. mdpi.com

π-Interactions: The two aromatic rings (benzyl and 2-methylphenyl) are major contributors to binding affinity through various π-interactions, including π-π stacking, T-shaped π-stacking, and cation-π interactions with aromatic or charged residues in the binding site. mdpi.com Aromatic R groups in diaryl ureas lead to a significant increase in the number of non-bonded interactions with the protein target. mdpi.com

Hydrophobic Interactions: The non-polar parts of the molecule, including the phenyl rings and the methyl group, engage in van der Waals and hydrophobic interactions with non-polar residues in the binding pocket, further stabilizing the complex.

The stability of the ligand-protein complex can be quantified by the binding free energy (ΔG_bind), which is often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). Studies on similar diaryl urea derivatives targeting various enzymes have reported a range of binding energies, indicating that the specific substitutions on the aryl rings significantly modulate the binding affinity.

The table below presents representative computational data for interactions of diaryl urea derivatives with protein targets, which can be considered analogous to the potential interactions of this compound.

| Derivative | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Diphenyl Urea Derivative | Transketolase | E207, K204 | Not specified, but strong H-bonds noted nih.gov |

| Phenyl-urea Derivative | Glucokinase (GK) | Allosteric site interactions | Not specified, but potent activation observed researchgate.net |

| Diphenyl Urea-Imine Analog | α-glucosidase | Glu277, Asn350 | Docking scores indicate strong binding nih.gov |

The ortho-methyl group on the phenyl ring of this compound can have a dual effect on protein binding. It can introduce steric hindrance that may prevent an optimal fit in some binding pockets. Conversely, it can also enhance binding by engaging in favorable hydrophobic interactions or by influencing the electronic properties of the phenyl ring, thereby modulating its π-interactions. Computational studies on substituted 1,3,4-oxadiazole (B1194373) derivatives have shown that ortho-methyl substitution can be less favorable in some cases, while other substitutions at the same position can enhance binding. mdpi.com

Structure Activity Relationship Sar Studies Mechanistic Focus

Impact of Substituent Modifications on Molecular Interaction Profiles

The core urea (B33335) moiety (-NH-CO-NH-) is a key hydrogen-bonding motif, but its binding affinity and selectivity are significantly modulated by the substituents attached to its nitrogen atoms.

Research into various urea derivatives has systematically explored the effects of altering the aryl and alkyl groups on the urea backbone. These substitutions can profoundly influence the compound's potency and interaction with target proteins. mdpi.com

For a class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, which share the benzyl (B1604629) group with the title compound, substitutions on the phenyl ring were found to be critical for activity. Derivatives with hydroxy, methoxy, or amino groups at the meta position of the phenyl ring yielded the most potent inhibitors, while substitutions at the para position led to a significant loss of potency. nih.gov This suggests a specific, constrained binding pocket where a meta substituent can form a favorable interaction that a para substituent cannot.

In studies of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, a similar pattern emerged. Small, non-polar substituents at the meta or para positions of the aryl ring dramatically increased inhibitory potency compared to the unsubstituted phenyl compound. nih.gov Conversely, placing these substituents at the ortho position had a clear negative impact on potency. nih.gov The potency was also found to correlate positively with the hydrophobicity of the substituents, indicating that these groups may be interacting with a hydrophobic region within the target's binding site. nih.gov

Furthermore, the electronic nature of the substituents plays a crucial role. The introduction of electron-withdrawing groups, such as nitro or trifluoromethyl, into the benzene (B151609) rings of N,N'-diarylthioureas enhances the acidity of the N-H protons. biointerfaceresearch.com This increased acidity strengthens their ability to form hydrogen bonds with anionic residues in a target protein, thereby boosting biological activity. biointerfaceresearch.com

| Substituent Modification | Position on Phenyl Ring | Observed Impact on Activity | Inferred Mechanistic Role | Reference |

| Hydroxy, Methoxy, Amino | Meta | Potent Inhibition | Favorable interaction within a constrained binding pocket. | nih.gov |

| Various Substituents | Para | Substantial loss of potency | Steric hindrance or unfavorable electronic interactions. | nih.gov |

| Small, Non-polar Groups | Meta or Para | Increased potency | Interaction with a hydrophobic pocket in the target site. | nih.gov |

| Various Substituents | Ortho | Negative effect on potency | Steric clash preventing optimal binding conformation. | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Aryl Ring | Increased activity | Enhances N-H acidity, strengthening hydrogen bonds with target. | biointerfaceresearch.com |

Substituents not only influence electronic properties but also dictate the molecule's preferred three-dimensional shape (conformation), which is critical for fitting into a biological target. Urea derivatives generally favor a planar conformation due to resonance stabilization. acs.org However, specific interactions can stabilize alternative, biologically active conformations.

For instance, an intramolecular hydrogen bond, such as one between a urea N-H and a nearby acceptor atom on a substituent, can lock one of the urea's amide bonds into a cis conformation. acs.org This pre-organization can be crucial for activity, particularly in kinase inhibitors, where this specific geometry is often required to bind to the hinge region of the ATP binding site. acs.org

Stereochemical Influences on Molecular Recognition

When a molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers), the two enantiomers can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For urea derivatives that possess a chiral center, such as those with a stereogenic center at the benzylic position (the carbon atom connecting the phenyl ring and the urea nitrogen), remarkable differences in activity between enantiomers have been observed. nih.gov In one study on ROCK inhibitors, X-ray crystallography was used to determine the binding mode of the inhibitors, providing a structural explanation for the observed potency differences between the (R) and (S) enantiomers. nih.gov This implies that only one enantiomer can achieve the optimal geometry and set of interactions—such as hydrogen bonds and π-π stacking—for high-affinity binding. nih.govmdpi.com

The synthesis of specific (R) or (S) enantiomers of urea derivatives for biological testing underscores the recognized importance of stereochemistry in this class of compounds. mdpi.com The differential activity of enantiomers is a hallmark of specific molecular recognition, where a precise three-dimensional fit between the molecule and its target is required for a biological effect.

| Compound Series | Chiral Feature | Observation | Mechanistic Implication | Reference |

| 1-Benzyl-3-(4-pyridylthiazol-2-yl)ureas | Benzylic Stereogenic Center | Remarkable differences in activity observed between enantiomer series. | One enantiomer achieves a more optimal three-dimensional fit and interaction profile with the chiral biological target. | nih.gov |

| N,N-disubstituted ureas | (R)- and (S)-isomers at the α-methylbenzylamine moiety | Specific enantiomers were synthesized for biological evaluation. | Acknowledges that stereochemistry is a critical determinant of biological activity that must be controlled and studied. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models help researchers understand which properties are most important for activity and predict the potency of new, unsynthesized compounds.

For N-aryl-N'-benzylurea derivatives, 2D-QSAR models have been successfully developed to predict cytotoxic activity. ijper.org These models use calculated molecular descriptors (numerical representations of a molecule's properties) to create an equation that predicts activity. A statistically robust model, indicated by high R² and Q² values, can reliably show that specific electronic or topological features are key drivers of the desired biological effect. ijper.org

In other cases, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been employed. mdpi.com A CoMFA model for camptothecin (B557342) derivatives bearing thiourea (B124793) side chains revealed that the size and shape of substituents (steric fields) were crucial for activity. mdpi.com This type of model provides a 3D map that visualizes regions where bulky groups increase or decrease activity, offering direct guidance for structural optimization.

These predictive models serve as powerful tools in medicinal chemistry, enabling a more rational approach to drug design by prioritizing the synthesis of compounds with a higher probability of success.

| QSAR Model Type | Compound Class Studied | Key Findings / Predictive Insights | Statistical Significance Example | Reference |

| 2D-QSAR | N-aryl-N'-benzylurea derivatives | Developed a model to predict cytotoxic activity based on molecular descriptors. | R² = 0.9253, Q²cv = 0.8767 | ijper.org |

| 3D-QSAR (CoMFA) | Camptothecin derivatives with thiourea side chains | Indicated that the size and shape (steric fields) of substituents are critical for activity. | q² = 0.580, r² = 0.991 | mdpi.com |

| 2D-QSAR | Piperidinecarboxamides | Identified key semi-empirical, electrostatic, and topological descriptors governing anti-proliferative activity. | R² up to 0.951 | rsc.org |

| QSAR | N,N'-diphenyl urea analogs | Identified specific descriptors (e.g., RDF55v, maxdO) that positively or negatively correlate with CB1 modulator activity. | R² = 0.76, Q² = 0.70 for a seven-parameter model. | orientjchem.org |

Mechanistic Studies of Molecular Interactions

Investigations into Enzyme Modulation Mechanisms

The urea (B33335) backbone of 1-Benzyl-3-(2-methylphenyl)urea serves as a crucial hydrogen bond donor and acceptor, a feature that is fundamental to its ability to interact with the active sites of various enzymes. The lipophilic benzyl (B1604629) and 2-methylphenyl groups further contribute to binding through hydrophobic and van der Waals interactions, influencing the compound's specificity and potency.

Protein Kinase Inhibition Pathways (e.g., ROCK1/2 inhibition mechanisms)

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are significant regulators of cellular functions such as contraction, motility, and proliferation. researchgate.net The aberrant activation of the Rho/ROCK signaling pathway has been implicated in the pathophysiology of various diseases, making ROCK a compelling therapeutic target. nih.gov Urea-based compounds have emerged as a promising class of ROCK inhibitors. nih.govresearchgate.net

The inhibitory mechanism of urea derivatives against ROCK kinases generally involves competitive binding to the ATP-binding pocket of the enzyme. The urea moiety can form key hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine (B156593) portion of ATP. The benzyl and substituted phenyl groups of the inhibitor occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

While direct mechanistic studies on this compound are not extensively documented, structure-activity relationship (SAR) studies of related urea-based ROCK inhibitors provide valuable insights. For instance, research on pyridylthiazole-based ureas has demonstrated that substitutions on the phenyl ring can significantly impact inhibitory potency. nih.govresearchgate.net Modifications at the benzylic position are also tolerated, suggesting that this part of the molecule can be altered to fine-tune activity. nih.govresearchgate.net The development of a urea-based ROCK inhibitor, compound 1a , which features an achiral benzylamine (B48309) moiety, underscores the potential of this scaffold. nih.gov

Table 1: Representative Urea-Based ROCK Inhibitors and their Activities

| Compound | Structure | ROCK-II IC₅₀ (nM) | Cellular Potency IC₅₀ (nM) |

| 1a | 1-benzyl-3-(2-fluoro-4-(1H-pyrazol-4-yl)phenyl)urea | 18 | 113 |

Data sourced from a study on urea-based ROCK inhibitors. nih.gov

The antimigratory effects of novel urea derivatives have also been linked to their potential inhibition of ROCK, further highlighting the role of this class of compounds in modulating ROCK signaling pathways. acgpubs.org

α-Glucosidase Enzyme Inhibition Mechanisms

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. tandfonline.comnih.gov Urea derivatives have been investigated as potential α-glucosidase inhibitors. tandfonline.comresearchgate.netresearchgate.net

The inhibitory action of urea compounds against α-glucosidase is believed to occur through interactions with the enzyme's active site, preventing the hydrolysis of carbohydrates. The urea core can establish hydrogen bonds with key amino acid residues, while the aromatic side chains can engage in hydrophobic interactions within the binding pocket.

Studies on various cyclic and acyclic urea derivatives have shown significant in vitro inhibitory activity against α-glucosidase, with some compounds exhibiting greater potency than the standard drug, acarbose. tandfonline.comtandfonline.comnih.gov The substitution pattern on the aromatic rings of benzyl urea derivatives plays a critical role in determining their inhibitory efficacy. For example, the presence and position of electron-donating or electron-withdrawing groups can modulate the binding affinity. nih.gov Kinetic studies on some urea derivatives have revealed a competitive mode of inhibition, indicating direct competition with the substrate for the active site. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Representative Urea Derivatives

| Compound | Structure | α-Glucosidase IC₅₀ (µM) |

| Benzyl(3,4,5-trimethoxyphenyl)carbamate | - | 49.85 ± 0.10 |

| Acarbose (Standard) | - | 121.01 ± 12.18 |

Data from a study on cyclic urea and carbamate (B1207046) derivatives. tandfonline.com

Docking studies of related urea compounds have helped to visualize the binding modes within the α-glucosidase active site, highlighting the importance of specific interactions with residues such as Glu277 and Asn350 for stabilization. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity. researchgate.netmdpi.com The inhibition of PTP1B by small molecules, including urea derivatives, has been an active area of research. researchgate.netnih.gov

Urea-based inhibitors are thought to interact with both the active site and allosteric sites of PTP1B. The urea moiety can form hydrogen bonds with catalytic site residues, while the hydrophobic benzyl and phenyl groups can occupy the surrounding hydrophobic regions. In some cases, these compounds can induce conformational changes in the enzyme, leading to inhibition.

A series of substituted 1,3-benzyl urea derivatives have been synthesized and shown to exhibit significant PTP1B inhibitory activity. researchgate.net Docking studies of these compounds into the PTP1B active site have provided insights into their binding modes, explaining the observed structure-activity relationships. researchgate.netresearchgate.net For instance, the interactions with key amino acids in the binding pocket are crucial for potent inhibition. researchgate.net

Table 3: PTP1B Inhibitory Activity of a Representative Substituted 1,3-Benzyl Urea Derivative

| Compound | Structure | % PTP1B Inhibition |

| 5b | 1-(4-Chlorobenzyl)-3-(3-nitrophenyl)urea | 79.4 |

Data from a study on novel urea derivatives as PTP1B inhibitors. researchgate.net

Molecular Interactions with Nucleic Acids (e.g., DNA intercalation mechanisms)

While the primary focus of research on urea derivatives has been on enzyme inhibition, some related compounds have been shown to interact with nucleic acids. For instance, the structurally similar compound 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea has been reported to intercalate into DNA, a mechanism that can disrupt DNA function and lead to cellular effects. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to changes in the DNA structure, interfering with processes such as replication and transcription. Although no direct evidence of DNA intercalation by this compound has been reported, the presence of aromatic rings in its structure suggests that this mode of interaction is a possibility that warrants further investigation.

Receptor-Ligand Binding Dynamics and Signaling Pathway Interrogation

The ability of urea derivatives to act as ligands for various cellular receptors is an area of growing interest. The specific binding of a ligand to a receptor initiates a signaling cascade that can modulate cellular behavior. While specific studies on the receptor-ligand binding dynamics of this compound are limited, research on related urea compounds has demonstrated their potential to interact with receptors such as dopamine (B1211576) receptors. researchgate.net The urea scaffold can serve as a platform for designing ligands with specific receptor affinities and functional activities. The benzyl and 2-methylphenyl groups can be tailored to fit into the ligand-binding pockets of different receptors, thereby influencing signaling pathways. Further research is needed to explore the potential receptor targets of this compound and to elucidate the downstream signaling consequences of such interactions.

Chemical Reactivity and Derivatization of 1 Benzyl 3 2 Methylphenyl Urea

Oxidation and Reduction Pathways of Urea (B33335) Derivatives

The urea functional group is generally stable towards oxidation and reduction under standard conditions. The carbonyl group of urea is resonance-stabilized and less electrophilic than a ketone, making its reduction more challenging. However, the other parts of the 1-benzyl-3-(2-methylphenyl)urea molecule offer sites for oxidative transformations.

Oxidation: While the urea moiety itself is resistant to oxidation, the benzylic methylene (B1212753) group (C-H) and the tolyl methyl group are susceptible to oxidation. For instance, selenium dioxide (SeO₂) is a reagent known for oxidizing methyl groups attached to heterocyclic or aromatic rings to aldehydes. nih.gov Although direct oxidation of the tolyl methyl group in this compound is not specifically documented, analogous reactions suggest its feasibility. Furthermore, palladium-catalyzed aerobic oxidative carbonylation is a method used to synthesize unsymmetrical N,N'-disubstituted ureas from amines, which represents the reverse of a reductive process. thieme-connect.comnih.gov The development of N-oxides from N,N-dimethyl-N'-(pyridine-2-yl)ureas has also been reported, indicating that the nitrogen atoms can be oxidized under specific conditions. researchgate.net

Reduction: The reduction of the urea carbonyl is not a common transformation due to its low reactivity. However, the reduction of other functional groups that might be introduced onto the aromatic rings (e.g., a nitro group) can be achieved selectively without affecting the urea core. The design of N,N'-disubstituted thiourea (B124793) and urea derivatives has involved the reduction of a carbonyl group in precursor molecules, highlighting that such reductions are possible within a larger molecular framework. rsc.org

Table 1: Representative Oxidation and Reduction Reactions of Urea Analogs

| Reaction Type | Substrate Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Methyl group on aromatic ring | SeO₂ | Aldehyde | nih.gov |

| Oxidation | N,N-dimethyl-N'-(pyridin-2-yl)urea | Oxidizing agent | N-oxide | researchgate.net |

| Oxidative Carbonylation | Primary amines | Pd(PPh₃)₂Cl₂ / CO | N,N'-disubstituted urea | nih.gov |

| Reduction | Carbonyl group in kynurenamine derivatives | Reducing agent | Methylene group | rsc.org |

Substitution Reactions at Aromatic and Aliphatic Positions

The aromatic rings and the benzylic position of this compound are prime sites for substitution reactions, allowing for extensive derivatization.

Electrophilic Aromatic Substitution: The urea moiety is an activating group and directs electrophilic substitution to the ortho and para positions of the attached phenyl ring. masterorganicchemistry.comlibretexts.orglibretexts.orglongdom.org In this compound, the N-benzyl group and the N-(2-methylphenyl) group influence the reactivity of both aromatic rings. The ureido group (-NH-CO-NH-) directs electrophiles to the para position of the benzyl (B1604629) ring and to the positions ortho and para to the ureido substituent on the 2-methylphenyl ring. The methyl group on the tolyl ring is also an activating, ortho-, para-director. Therefore, electrophilic substitution will likely occur at the C4 position of the 2-methylphenyl ring and the C4 position of the benzyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.org

Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic substitution, particularly after conversion of the hydroxyl group (if introduced via oxidation) to a better leaving group, or via radical-mediated processes. Visible-light-induced functionalization of secondary benzylic C(sp³)–H bonds allows for the formation of C-N, C-C, and C-Br bonds with various nucleophiles. acs.org Hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. nih.gov Copper-catalyzed three-component carboamination of styrenes with ureas and potassium alkyltrifluoroborates is another method to form substituted benzylureas. nih.gov

Table 2: Representative Substitution Reactions for Urea Analogs

| Reaction Type | Position | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | Aromatic Ring | Br₂ / FeBr₃ | Bromo-substituted aromatic urea | libretexts.org |

| Electrophilic Nitration | Aromatic Ring | HNO₃ / H₂SO₄ | Nitro-substituted aromatic urea | libretexts.org |

| Friedel-Crafts Acylation | Aromatic Ring | Acyl Halide / AlCl₃ | Acyl-substituted aromatic urea | libretexts.org |

| Nucleophilic Substitution | Benzylic C-H | Nucleophile / Photocatalyst | Functionalized benzylic urea | acs.org |

| Carboamination | Styrene derivative | K-alkyl-BF₃ / Urea / Cu-catalyst | Substituted benzylurea (B1666796) | nih.gov |

Cyclization Reactions and Heterocycle Formation Involving Urea Scaffolds

The urea scaffold is a valuable building block for the synthesis of various nitrogen-containing heterocycles. tandfonline.comuni-rostock.de These reactions typically involve the participation of the urea nitrogens and the carbonyl carbon in cyclization with a suitable bifunctional reagent.

N,N'-disubstituted ureas can undergo cyclization reactions to form a variety of heterocyclic systems. For example, reaction with α,β-unsaturated esters or ketones can lead to the formation of pyrimidine (B1678525) derivatives. The reaction of ureas with diketones or their equivalents is a common strategy for synthesizing six-membered heterocycles. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea, produces dihydropyrimidinones. tandfonline.com Intramolecular cyclization is also possible if appropriate functional groups are present on the substituents. For example, a Pd-catalyzed carboamination reaction of N-allyl-N'-aryl ureas can lead to the formation of imidazolidin-2-ones. While not directly applicable to this compound, prior functionalization could enable such cyclizations. Furthermore, guanidine (B92328) derivatives, which can be synthesized from ureas, are precursors to various heterocycles. rsc.orgrsc.org

Table 3: Representative Cyclization Reactions for Urea Derivatives

| Reactant(s) | Reagent/Catalyst | Heterocyclic Product | Reference |

|---|---|---|---|

| Urea, Aldehyde, β-Ketoester | Acid or Lewis Acid Catalyst | Dihydropyrimidinone | tandfonline.com |

| N-allyl-N'-aryl urea, Aryl halide | Pd-catalyst | Imidazolidin-2-one | nih.gov |

| Propargyl urea | Base | Imidazole-2-one | uni-rostock.de |

| N-(o-hydroxyphenyl)-N',N''-diarylguanidine | Heat | Benzoxazine derivative | rsc.orgrsc.org |

Regioselectivity and Stereoselectivity in Derivatization